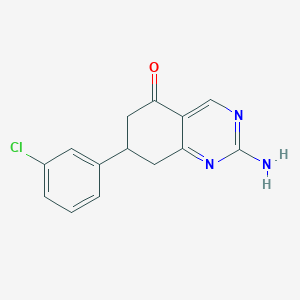

2-amino-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-amino-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a useful research compound. Its molecular formula is C14H12ClN3O and its molecular weight is 273.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Amino-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one, a heterocyclic compound with the molecular formula C14H12ClN3O, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinazolinone core structure with an amino group at the 2-position and a chlorophenyl substituent at the 7-position, which are critical for its pharmacological properties.

Synthesis

The synthesis of this compound typically involves condensation reactions. A common method includes the reaction of 2-aminobenzamide with suitable ketones or aldehydes, followed by cyclization to yield the quinazolinone structure. Alternative methods may involve electro-reduction processes from related benzodiazepine derivatives, highlighting its structural relationship with other biologically active compounds .

Biological Activities

Antitumor Activity

One of the most significant biological activities of this compound is its potential as an antitumor agent. Research indicates that it inhibits heat shock protein 90 (Hsp90), a chaperone protein essential for cancer cell survival and proliferation. The inhibition of Hsp90 destabilizes various oncoproteins, leading to reduced cancer cell viability .

Pharmacological Properties

In addition to its antitumor effects, this compound and its structural analogs have been studied for various pharmacological properties:

- Anticonvulsant Effects : Some derivatives exhibit anticonvulsant activity, making them potential candidates for treating epilepsy.

- Anxiolytic Effects : Similar compounds have shown promise in reducing anxiety symptoms .

The mechanism of action primarily revolves around the binding affinity of this compound to target proteins like Hsp90. Studies have demonstrated that this binding disrupts the protein's function, leading to decreased stability of several oncogenic proteins .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazolinone derivatives. The presence of the chlorine atom in the phenyl ring enhances the compound's lipophilicity and biological activity. Comparative studies with similar compounds reveal variations in their efficacy based on structural modifications.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one | Similar quinazolinone core; different phenyl substitution | Antitumor activity |

| Clonazepam | Benzodiazepine structure; related synthetic pathway | Anticonvulsant, anxiolytic |

| Racemic Hsp90 Inhibitor | Quinazolinone core; additional functional groups | Antitumor effects |

| Alkoxyphthalimide-linked Benzimidazole Derivatives | Related heterocyclic structure; different substituents | Various biological activities |

Case Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, research demonstrated that it exhibited significant cytotoxicity against HCT-116 and MCF-7 cell lines with IC50 values comparable to established chemotherapeutics .

Additionally, computational studies have been conducted to predict its pharmacokinetic properties and interactions with biomolecules, providing insights into its potential therapeutic applications .

Applications De Recherche Scientifique

2-amino-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound featuring a quinazolinone core structure, with an amino group at the 2-position and a chlorophenyl substituent at the 7-position. It has a molecular formula of C14H12ClN3O and a CAS number of 351163-39-8. The chlorine atom in the phenyl ring gives it unique chemical properties and potential biological activities.

Applications

The primary applications of this compound are in pharmaceutical research and development. It is being explored as an antitumor agent, particularly for its ability to inhibit heat shock protein 90 (Hsp90), which is important for cancer cell survival and proliferation. Inhibition of Hsp90 leads to the destabilization of several oncoproteins, producing antitumor effects. Its structural analogs may also display anticonvulsant and anxiolytic effects.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-amino-7-(4-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one | Similar quinazolinone core; different phenyl substitution | Antitumor activity |

| Clonazepam | Benzodiazepine structure; related synthetic pathway | Anticonvulsant, anxiolytic |

| Racemic Hsp90 Inhibitor | Quinazolinone core; additional functional groups | Antitumor effects |

Interaction studies involving this compound often focus on its binding affinity to target proteins like Hsp90. These studies help clarify the mechanism of action and potential efficacy in inhibiting cancer cell growth and can provide insights into its pharmacokinetics and pharmacodynamics, guiding future drug development efforts.

Other quinazolinone derivatives have shown a range of biological activities.

- 1-substituted-2,3-dihydroquinazolin-4(1H)-one derivatives act as cholinesterase inhibitors .

- 1,7-disubstituted-2,3-dihydroquinazolin-4(1H)-one is a selective PKC inhibitor .

- bis(2,3-dihydroquinazolin-4(1H)-one) showed radical scavenging activities .

- 2,7-disubstituted-2,3-dihydroquinazolin-4(1H)-one is a TRPM2 inhibitor .

- 2-disubstituted-2,3-dihydroquinazolin-4(1H)-one showed antitubulin activity .

- 2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-one is a potential lead compound as a dual AChE/BChE inhibitor .

Propriétés

IUPAC Name |

2-amino-7-(3-chlorophenyl)-7,8-dihydro-6H-quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O/c15-10-3-1-2-8(4-10)9-5-12-11(13(19)6-9)7-17-14(16)18-12/h1-4,7,9H,5-6H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARHUEJEJCCKFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=CN=C(N=C21)N)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.